molecular formula C12H24N2O3 B2670361 tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate CAS No. 1359656-07-7

tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate

Cat. No.: B2670361
CAS No.: 1359656-07-7
M. Wt: 244.335
InChI Key: JVRFUAIQPLFAGT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-methoxyethyl)piperazine-1-carboxylate (CAS 1359656-07-7) is a piperazine derivative protected by a Boc (tert-butoxycarbonyl) group and functionalized with a 2-methoxyethyl side chain at the 3-position. This configuration makes it a valuable building block and intermediate in organic synthesis and pharmaceutical research . The compound has a molecular formula of C12H24N2O3 and a molecular weight of 244.33 g/mol . As a protected piperazine, its primary research application is as a precursor in the synthesis of more complex molecules. Piperazine scaffolds are of significant interest in medicinal chemistry and drug discovery . The Boc group is a standard protecting group for amines, which can be readily removed under mild acidic conditions to generate the free piperazine for further functionalization . The specific 2-methoxyethyl side chain may be explored for its influence on the physicochemical properties, such as solubility and lipophilicity, of the final target molecule. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-13-10(9-14)5-8-16-4/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRFUAIQPLFAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate serves as a scaffold in the synthesis of various bioactive compounds. Its piperazine moiety is known for enhancing the pharmacological properties of drugs, particularly in targeting central nervous system disorders and cancer therapies .
  • Anticancer Activity :
    Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant anticancer activity. For instance, modifications to the piperazine structure have shown promise as inhibitors in cancer cell lines, particularly in pancreatic cancer models .
  • Neuropharmacology :
    The compound's ability to cross the blood-brain barrier positions it as a potential candidate for treatments targeting neurological disorders. Studies have explored its derivatives for neuroprotective effects against conditions like Alzheimer’s disease and Parkinson’s disease .

Synthesis and Derivative Research

The synthesis of this compound involves standard organic reactions, often utilizing piperazine as a core building block. This compound can be further modified to create analogs with enhanced biological activities.

Case Studies on Derivatives

CompoundBiological ActivityReference
Compound AInhibitor of tumor growth in pancreatic cancer
Compound BNeuroprotective effects in animal models
Compound CAntifungal properties against various strains

Toxicology and Safety Profile

While the pharmacological potential is significant, understanding the safety profile is crucial. Preliminary studies on similar compounds suggest that careful evaluation is necessary to assess toxicity levels and side effects associated with long-term use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carboxylate groups are extensively utilized in drug discovery. Below is a detailed comparison of tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate with structurally analogous compounds, focusing on substituent effects, synthetic utility, and biological relevance.

Table 1: Structural and Functional Comparison of tert-Butyl Piperazine Carboxylate Derivatives

Compound Name Substituent at Piperazine 3-Position Molecular Weight* Key Properties/Applications Reference Evidence
This compound 2-Methoxyethyl ~258.3 g/mol Hypothesized enhanced solubility; potential CNS applications due to ether linkage (analog)
tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate (S-isomer) Methoxymethyl ~244.3 g/mol High structural similarity; used in chiral synthesis pipelines
tert-Butyl 3-ethylpiperazine-1-carboxylate (R-isomer) Ethyl 214.3 g/mol Intermediate for bioactive molecules; improved lipophilicity
tert-Butyl 3-isopropylpiperazine-1-carboxylate (R-isomer) Isopropyl ~228.3 g/mol Enhanced steric bulk; used in protease inhibitor design
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Bromo-3-cyanopyridinyl ~393.2 g/mol Key intermediate for kinase inhibitors; halogen enhances reactivity
tert-Butyl 3-(biphenyl-4-yl)piperazine-1-carboxylate Biphenyl-4-yl ~350.4 g/mol Aromatic stacking properties; used in GPCR-targeted therapies
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl ~269.3 g/mol Photoreactive moiety; employed in C–H insertion reactions

*Calculated based on molecular formula where explicit data were unavailable.

Key Comparative Insights:

Substituent Effects on Solubility and Bioavailability The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like biphenyl () or isopropyl (). However, it may reduce membrane permeability relative to smaller alkyl groups (e.g., ethyl in ) .

Synthetic Utility Halogenated analogs (e.g., 5-bromo-3-cyanopyridinyl in ) are preferred for cross-coupling reactions, whereas diazoacetyl derivatives () serve as photoreactive probes . The target compound’s ether linkage may confer stability against enzymatic hydrolysis, a property leveraged in CNS drug candidates .

Biological Activity

  • Biphenyl-substituted derivatives () exhibit affinity for aromatic-rich binding pockets (e.g., serotonin receptors), while ethyl/isopropyl variants () are common in protease inhibitors due to steric complementarity .
  • Nitrophenyl-substituted analogs () are intermediates for antitumor agents, highlighting the role of electron-withdrawing groups in DNA-targeted therapies .

Biological Activity

Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a methoxyethyl substituent, which may influence its pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₄N₂O₃
  • SMILES Notation : CC(C)(C)OC(=O)N1CCNC(C1)CCOC
  • Molecular Weight : 244.34 g/mol

The structural characteristics of this compound suggest that it may interact with various biological targets due to its piperazine ring and functional groups.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The compound is hypothesized to modulate biochemical pathways by:

  • Receptor Interaction : Binding to neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzyme Modulation : Acting as an inhibitor or activator for enzymes involved in metabolic processes.

In Vitro Studies

Recent studies have indicated that piperazine derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown moderate antibacterial effects in vitro, although specific data for this compound remains limited.
  • Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurotoxic agents like amyloid beta, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Neuroprotection Against Amyloid Beta
    • A related study on piperazine derivatives revealed their ability to inhibit amyloid beta aggregation and protect astrocytes from neurotoxicity. While direct studies on this compound are lacking, the structural similarities suggest potential for similar activity .
  • Anthelmintic Activity
    • Some piperazine derivatives have been reported to exhibit anthelmintic properties. The structural features of this compound may also confer such activities, although specific studies are necessary to confirm this.

Comparative Biological Activity Table

Compound NameBiological ActivityStudy Reference
This compoundPotential neuroprotective effects
Tert-butyl 4-hydroxy-3-carbamoylphenyl carbamateModerate protective effect in astrocytes
Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylateModerate anthelmintic activity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate?

  • Methodology : Synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:

  • Step 1 : Boc-protection of piperazine using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Step 2 : Introduction of the 2-methoxyethyl group via nucleophilic substitution or alkylation. For example, reacting tert-butyl piperazine-1-carboxylate with 2-methoxyethyl chloride in the presence of K₂CO₃ in 1,4-dioxane at 110°C for 12 hours .
  • Purification : Silica gel chromatography (e.g., ethyl acetate/hexane gradients) is often used for isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Confirms functional groups (e.g., C=O stretch of the Boc group at ~1680 cm⁻¹, C-O-C stretch of methoxyethyl at ~1100 cm⁻¹) .
  • NMR :

  • ¹H NMR : Signals at δ 1.4–1.5 ppm (tert-butyl), δ 3.2–3.6 ppm (piperazine protons), and δ 3.3–3.5 ppm (methoxyethyl group) .
  • ¹³C NMR : Peaks at ~155 ppm (Boc carbonyl), ~80 ppm (tert-butyl quaternary carbon), and ~70 ppm (methoxyethyl) .
    • LCMS : Validates molecular weight (e.g., [M+H]⁺ expected at ~273.3 g/mol) .

Advanced Research Questions

Q. How can reaction yields be optimized during alkylation of the piperazine ring?

  • Key Variables :

  • Temperature : Elevated temperatures (e.g., 110°C) enhance reaction rates but may require inert atmospheres to prevent Boc-group degradation .
  • Catalyst/Base : K₂CO₃ in polar aprotic solvents (e.g., 1,4-dioxane) improves nucleophilicity of the piperazine nitrogen .
  • Stoichiometry : A 1.5:1 molar ratio of alkylating agent to Boc-piperazine minimizes side products .
    • Contingency : If yields are low (<70%), consider microwave-assisted synthesis (e.g., 60–100°C for 3–5 hours) to accelerate kinetics .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters include:

  • R-factor : Aim for <0.05 for high-resolution data (<1.0 Å) .
  • Twinning Analysis : Use SHELXD/SHELXE to address twinning in asymmetric units .
    • Validation : Cross-check with Hirshfeld surface analysis (e.g., CrystalExplorer) to confirm intermolecular interactions (e.g., C-H···O bonds) .

Q. What role does the methoxyethyl substituent play in modulating biological activity?

  • Solubility : The methoxyethyl group enhances water solubility via ether-oxygen hydrogen bonding, critical for in vitro assays .
  • Target Interaction : Molecular docking studies suggest the substituent occupies hydrophobic pockets in enzymes (e.g., prolyl-hydroxylases), as seen in analogs like Izilendustat .
  • Metabolic Stability : The group reduces CYP450-mediated oxidation compared to unsubstituted piperazines, as inferred from related compounds .

Q. How to address discrepancies between spectroscopic and computational data?

  • Case Study : If ¹H NMR shows unexpected splitting (e.g., piperazine protons), perform:

  • Dynamic NMR : Variable-temperature experiments to detect conformational exchange .
  • DFT Calculations : Compare computed (e.g., Gaussian at B3LYP/6-31G* level) and experimental chemical shifts .
    • Resolution : For LCMS anomalies (e.g., [M+Na]⁺ adducts), re-analyze using alternative ionization methods (e.g., ESI- vs. APCI+) .

Data Contradiction Analysis

Q. How to resolve conflicting reactivity data in nucleophilic substitutions?

  • Scenario : If a reaction produces this compound alongside tert-butyl 4-substituted isomers:

  • Diagnostic Tools : Use 2D NMR (e.g., NOESY) to distinguish substitution patterns .
  • Kinetic Control : Lower temperatures (0–25°C) favor 3-substitution due to steric hindrance at the 4-position .
    • Mitigation : Optimize protecting groups (e.g., switch Boc to Cbz) to alter regioselectivity .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight273.3 g/mol (LCMS [M+H]⁺)
Boc C=O Stretch (FT-IR)~1680 cm⁻¹
SC-XRD Resolution0.84 Å (R-factor = 0.032)
Synthetic Yield (Alkylation)73–88% (K₂CO₃, 1,4-dioxane, 110°C)

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